Regioisomeric Differentiation: 3-yl vs. 5-yl Acetic Acid Attachment Position and Its Impact on Biological Identity
The target compound bears the acetic acid side chain at the 3-position of the oxindole core, while its closest structural regioisomer, 2-(6-chloro-2-oxoindolin-5-yl)acetic acid (CAS 188797-78-6, Ziprasidone M4), carries the group at the 5-position. These are chemically distinct substances with different IUPAC names, InChI keys, and biological identities. The 5-yl isomer is a characterized human drug metabolite generated via N-dealkylation of Ziprasidone . No published metabolic or pharmacological data exist for the 3-yl isomer, confirming it is a functionally discrete chemical entity requiring independent characterization .
| Evidence Dimension | Chemical identity and biological role |
|---|---|
| Target Compound Data | CAS 1368631-93-9; 3-yl regioisomer; no known metabolic origin; ECHA notified |
| Comparator Or Baseline | CAS 188797-78-6; 5-yl regioisomer; Ziprasidone M4 metabolite; identified in human metabolism studies |
| Quantified Difference | Discrete chemical substances; different retention times and MS/MS spectra expected; distinct biological disposition |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI key differentiation, and published metabolic pathway data |
Why This Matters
Selecting the correct regioisomer (3-yl vs. 5-yl) is critical for metabolic pathway studies and for avoiding procurement of a non-bioequivalent surrogate in pharmacological research.
- [1] INTEDE. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolite Database: (6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid. 2025. View Source
